molecular formula C15H13FN2O3S B2748294 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921536-92-7

2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2748294
CAS No.: 921536-92-7
M. Wt: 320.34
InChI Key: SPJNQVDAQHOESA-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 1-methyl-2-oxoindoline in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature . The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of oxidized or reduced indole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is unique due to the presence of both the fluorine atom and the sulfonamide group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c1-18-13-7-6-11(8-10(13)9-15(18)19)17-22(20,21)14-5-3-2-4-12(14)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJNQVDAQHOESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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